molecular formula C12H12Cl2N4O2 B14870358 4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B14870358
M. Wt: 315.15 g/mol
InChI Key: WZWYTMNZCVVRHA-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Introduction of the Triazole Ring: The dichlorophenoxy intermediate is then reacted with a triazole derivative under specific conditions to introduce the triazole ring.

    Formation of the Butanamide Moiety: The final step involves the reaction of the triazole-containing intermediate with a butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenoxy group may contribute to the compound’s ability to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide
  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-chlorophenyl)-1,2,4-triazole-5-thiol

Uniqueness

This compound is unique due to the presence of both the dichlorophenoxy group and the triazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12Cl2N4O2

Molecular Weight

315.15 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C12H12Cl2N4O2/c13-8-3-4-10(9(14)6-8)20-5-1-2-11(19)17-12-15-7-16-18-12/h3-4,6-7H,1-2,5H2,(H2,15,16,17,18,19)

InChI Key

WZWYTMNZCVVRHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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